(S)-2-(4-(tert-Butoxycarbonyl)piperazin-2-yl)acetic acid (S)-2-(4-(tert-Butoxycarbonyl)piperazin-2-yl)acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15819693
InChI: InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-5-4-12-8(7-13)6-9(14)15/h8,12H,4-7H2,1-3H3,(H,14,15)/t8-/m0/s1
SMILES:
Molecular Formula: C11H20N2O4
Molecular Weight: 244.29 g/mol

(S)-2-(4-(tert-Butoxycarbonyl)piperazin-2-yl)acetic acid

CAS No.:

Cat. No.: VC15819693

Molecular Formula: C11H20N2O4

Molecular Weight: 244.29 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-(4-(tert-Butoxycarbonyl)piperazin-2-yl)acetic acid -

Specification

Molecular Formula C11H20N2O4
Molecular Weight 244.29 g/mol
IUPAC Name 2-[(2S)-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-2-yl]acetic acid
Standard InChI InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-5-4-12-8(7-13)6-9(14)15/h8,12H,4-7H2,1-3H3,(H,14,15)/t8-/m0/s1
Standard InChI Key JTCVUIFTKFUZNA-QMMMGPOBSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CCN[C@H](C1)CC(=O)O
Canonical SMILES CC(C)(C)OC(=O)N1CCNC(C1)CC(=O)O

Introduction

Chemical Identification and Structural Analysis

Molecular and Stereochemical Features

The compound’s IUPAC name is 2-[(2S)-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-2-yl]acetic acid, reflecting its (S)-configured chiral center at the second position of the piperazine ring . Its molecular formula, C₁₁H₂₀N₂O₄, corresponds to a molar mass of 244.29 g/mol . Key structural elements include:

  • A piperazine ring with a Boc group at the 4-position.

  • An acetic acid side chain at the 2-position.

  • A chiral center dictating its (S)-enantiomeric form.

The SMILES notation, CC(C)(C)OC(=O)N1CCNC@HCC(=O)O, explicitly denotes the stereochemistry and connectivity . Computational analyses reveal a topological polar surface area (TPSA) of 78.9 Ų and XLogP3 value of -2.3, indicating high polarity and hydrophilicity .

Synthesis and Reaction Pathways

Stepwise Synthetic Strategy

The synthesis of (S)-2-(4-(tert-Butoxycarbonyl)piperazin-2-yl)acetic acid involves two primary steps:

  • Boc Protection of Piperazine:
    The primary amine of piperazine is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., aqueous NaOH or DMAP), yielding 4-Boc-piperazine.

  • Introduction of the Acetic Acid Moiety:
    The acetic acid group is introduced via alkylation or coupling reactions. For example, bromoacetic acid may react with the secondary amine of Boc-piperazine in the presence of a base like triethylamine.

Critical Considerations:

  • Stereochemical Control: The (S)-configuration is achieved either through chiral resolution or asymmetric synthesis using enantioselective catalysts.

  • Purification: Chromatographic techniques (e.g., silica gel chromatography) or recrystallization are employed to isolate the pure enantiomer.

Physicochemical Properties

Key Parameters

PropertyValueSource
Molecular Weight244.29 g/mol
XLogP3-2.3
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5
Rotatable Bonds4
TPSA78.9 Ų

Solubility and Stability:

  • The compound is soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water due to its Boc group.

  • Storage at -8°C to +8°C in airtight containers is recommended to prevent decomposition.

Applications in Pharmaceutical Research

Role as a Chiral Building Block

The Boc-protected piperazine core enables its use in:

  • Peptide Mimetics: Incorporation into pseudopeptides to modulate bioavailability and stability.

  • Enzyme Inhibitors: Analogous to 4-fluorobenzylpiperazine derivatives (e.g., tyrosinase inhibitors ), this compound may serve as a precursor for targeting enzymes with stereospecific active sites.

  • Drug Candidates: Chiral piperazines are prevalent in antipsychotics (e.g., aripiprazole) and antivirals, highlighting its potential in lead optimization .

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